molecular formula C19H17N5O4S4 B15102718 Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B15102718
M. Wt: 507.6 g/mol
InChI Key: HLDNSSSKRPOUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of the 1,3,4-Oxadiazole Ring: This involves the reaction of hydrazine with carboxylic acids or their derivatives.

    Thiazole Ring Formation: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the synthesized intermediates through nucleophilic substitution reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic rings can contribute to the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors involved in microbial or cancer cell metabolism.

    Pathways: The compound may interfere with key biochemical pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

Ethyl (2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate, identified by CAS number 488119-56-8, is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities based on recent research findings.

  • Molecular Formula : C19H17N5O4S4
  • Molecular Weight : 507.63 g/mol
  • Density : 1.56 g/cm³ (predicted)
  • pKa : 6.86 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to benzothiazole derivatives. This compound has shown promising results in inhibiting various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison Drug
E. coli32 µg/mLKanamycin
S. aureus16 µg/mLCiprofloxacin
P. aeruginosa8 µg/mLGentamicin

In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a particularly low MIC against Pseudomonas aeruginosa .

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed using various in vitro assays. It demonstrated a capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Assay Type Result
Cytokine InhibitionTNF-alpha reduction by 50% at 10 µg/mL
COX InhibitionIC50 of 15 µM

These findings suggest that this compound may be effective in treating inflammatory conditions .

Anticancer Activity

In cancer research, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated moderate activity against HCT116 colorectal cancer cells with an IC50 of 0.66 µM.

Cell Line IC50 (µM)
HCT1160.66
MCF70.75
HeLa0.80

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies

A recent study investigated the effects of this compound in a mouse model of inflammation. Mice treated with the compound showed reduced swelling and pain compared to control groups receiving no treatment or standard anti-inflammatory drugs.

Properties

Molecular Formula

C19H17N5O4S4

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 2-[2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H17N5O4S4/c1-2-27-16(26)7-11-8-29-17(20-11)22-14(25)9-30-18-24-23-15(28-18)10-31-19-21-12-5-3-4-6-13(12)32-19/h3-6,8H,2,7,9-10H2,1H3,(H,20,22,25)

InChI Key

HLDNSSSKRPOUEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.